4-(1,3-Benzodioxol-5-yl)butanoic acid
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Description
4-(1,3-Benzodioxol-5-yl)butanoic acid is a chemical compound that can be associated with a class of substances that have a benzodioxole structure—a benzene ring fused to a dioxole ring. While the specific compound is not directly studied in the provided papers, related compounds with the benzodioxole moiety have been investigated for various properties and activities. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been synthesized and evaluated for their psychoactive effects, suggesting that the benzodioxole moiety can impart significant biological activity .
Synthesis Analysis
The synthesis of compounds related to 4-(1,3-Benzodioxol-5-yl)butanoic acid involves the preparation of alpha-ethyl phenethylamine derivatives, where an asymmetric synthesis approach is used to prepare enantiomers of these compounds . This indicates that the synthesis of similar compounds can be achieved through careful manipulation of the starting materials and reaction conditions to obtain the desired stereochemistry.
Molecular Structure Analysis
Although the molecular structure of 4-(1,3-Benzodioxol-5-yl)butanoic acid is not directly analyzed in the papers, studies on related compounds provide insights into the molecular structure analysis. For example, quantum chemical calculations such as Density Functional Theory (DFT) can be used to evaluate the molecular structure and vibrational spectra of related compounds . These methods can be applied to 4-(1,3-Benzodioxol-5-yl)butanoic acid to predict its molecular geometry, vibrational modes, and electronic properties.
Chemical Reactions Analysis
The chemical reactions involving compounds with the benzodioxole structure can be diverse. The provided papers do not detail specific reactions for 4-(1,3-Benzodioxol-5-yl)butanoic acid, but the synthesis and functionalization of related compounds suggest that these molecules can undergo various chemical transformations. For example, the synthesis of benzimidazolyl butanoic acids involves the preparation of the heterocyclic ring and subsequent functionalization at specific positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1,3-Benzodioxol-5-yl)butanoic acid can be inferred from studies on similar compounds. Techniques such as IR spectroscopy, NMR, and UV-Vis spectroscopy can be employed to determine the physical properties like vibrational frequencies, chemical shifts, and absorption maxima . Theoretical calculations can also provide information on the electronic properties, such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and non-linear optical properties . These properties are crucial for understanding the reactivity and potential applications of the compound in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Synthesis and Antioxidant Properties
Research indicates that derivatives of 4-(1,3-Benzodioxol-5-yl)butanoic acid, such as those created during the synthesis of various nitriles and carboxylic acids, demonstrate notable antioxidant properties. These compounds have been evaluated for their ability to initiate Body Oxidative Damage (BOD) non-enzymatically, showing potential in antioxidant applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Chemokine Receptor Antagonism
Some derivatives of 4-(1,3-Benzodioxol-5-yl)butanoic acid, specifically 4-(2-arylindol-3-yl) butanoic acid derivatives, have been identified as active antagonists of the CXC chemokine receptor-2 (CXCR2). This suggests potential therapeutic uses in treating a range of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
Choleretic Activity
A study on 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids revealed general choleretic activity, with some acids showing superior activity compared to the model compound and even dehydrocholic acid. This highlights potential applications in stimulating bile production (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).
Corrosion Inhibition on Iron Surface
Derivatives of 4-(1,3-Benzodioxol-5-yl)butanoic acid have been explored as green corrosion inhibitors for iron surfaces. These Piperine derivatives, including 5-(1,3-benzodioxol-5-yl) penta-2,4-dienoic acid, demonstrated effective interaction with iron, suggesting their potential use in preventing corrosion (Belghiti, Echihi, Mahsoune, Karzazi, Aboulmouhajir, Dafali, & Bahadur, 2018).
Synthesis and Molecular Structure Analysis
4-(1,3-Benzodioxol-5-yl)butanoic acid has been utilized in the synthesis and molecular structure analysis of various compounds. For example, its role in the synthesis of novel indole-based hybrid oxadiazole scaffolds, which have demonstrated potent urease inhibitory potential, highlights its importance in the development of new therapeutic agents (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)3-1-2-8-4-5-9-10(6-8)15-7-14-9/h4-6H,1-3,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVMVBWTRNTJOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326561 |
Source
|
Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)butanoic acid | |
CAS RN |
41303-44-0 |
Source
|
Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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